molecular formula C19H23NO3S B2856405 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide CAS No. 922468-07-3

4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide

Cat. No.: B2856405
CAS No.: 922468-07-3
M. Wt: 345.46
InChI Key: LSMQYUKNMJAAMT-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a butanamide linker connecting a 2,3-dimethylaniline moiety to a benzylsulfonyl group. The N-(2,3-dimethylphenyl) group is a known structural feature in various pharmacologically active molecules and has been extensively studied in crystallography to understand molecular conformation and intermolecular interactions, such as hydrogen bonding, which are critical for protein binding . The benzylsulfonyl functional group is a prominent pharmacophore found in compounds that exhibit inhibitory activity against a range of enzymatic targets. Sulfonyl-based compounds are frequently investigated for their potential to interact with enzyme active sites, for instance, in the context of neurodegenerative disease research where related structures have been explored as inhibitors of targets like monoamine oxidases (MAOs) and β-secretase (BACE-1) . As such, this compound serves as a valuable chemical scaffold for developing novel probes to study enzyme function and for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2,3-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-8-6-11-18(16(15)2)20-19(21)12-7-13-24(22,23)14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMQYUKNMJAAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide typically involves the following steps:

    Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with 2,3-dimethylaniline in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel chemical entities.
  • Reactivity Studies : Its unique sulfonamide structure allows for various substitution reactions, leading to derivatives with potentially enhanced properties.

Biology

  • Antimicrobial Activity : Research indicates that sulfonamides can exhibit antimicrobial properties. Studies have shown that derivatives of 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide may inhibit bacterial growth.
  • Anticancer Properties : Investigations into its biological activity have suggested potential anticancer effects. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival .

Medicine

  • Therapeutic Agent Exploration : Due to its ability to interact with biological targets, this compound is being explored for its potential as a therapeutic agent. It may inhibit enzymes or receptors associated with various diseases, including cancer and microbial infections .
  • Enzyme Inhibition Studies : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, suggesting that 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide might also possess similar inhibitory activities .

Industrial Applications

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its application in creating functional materials could lead to advancements in various industrial sectors.
  • Chemical Processes Optimization : In industrial settings, optimizing the synthesis routes of this compound can lead to improved yields and reduced environmental impact through continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1. Structural Comparison with Alfa Catalog Compounds

Compound ID Core Structure Key Substituents Functional Groups
Target Compound Butanamide Benzylsulfonyl, 2,3-dimethylphenyl Sulfonyl, amide
H57589 Benzene sulfonamide Trifluoromethyl, 2,3-dimethylphenyl Sulfonamide, aryl
H57838 Benzamide Trifluoromethyl, 3,5-dimethylphenyl Amide, aryl

Pesticide-Related Analogues (Pesticide Chemicals Glossary, 2001)

Several agrochemicals in the glossary feature N-aryl sulfonamide or benzamide scaffolds (Table 2):

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A benzamide herbicide with ethoxymethoxy and dichlorophenyl groups. The ethoxymethoxy group enhances hydrophilicity compared to the benzylsulfonyl group in the target compound, which may influence soil adsorption and bioavailability .
  • Sulfentrazone (N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamide) : A sulfonamide herbicide with a heterocyclic triazole moiety. The methanesulfonamide group and dichloro substitution differ from the benzylsulfonyl and dimethylphenyl groups in the target compound, suggesting divergent modes of action .

Table 2. Functional Comparison with Pesticide Analogues

Compound Use Key Structural Differences vs. Target Hypothesized Impact on Activity
Etobenzanid Herbicide Ethoxymethoxy (polar) vs. benzylsulfonyl Lower lipophilicity
Sulfentrazone Herbicide Methanesulfonamide vs. benzylsulfonyl Altered enzyme inhibition

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The benzylsulfonyl group likely increases logP compared to trifluoromethyl-substituted analogs (e.g., H57589) but reduces it relative to etobenzanid’s ethoxymethoxy group.
  • Solubility : The flexible butanamide chain may improve aqueous solubility compared to rigid benzamide cores .

Biological Activity

4-(Benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.44 g/mol
  • CAS Number : 922468-07-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit inhibitory effects on specific kinases and transcription factors that are crucial in cancer progression and other diseases.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties through the modulation of inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives of sulfonamides have shown antimicrobial activity, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation; potential in colorectal cancer treatment.
Anti-inflammatoryModulates cytokine release; reduces inflammation markers.
AntimicrobialExhibits activity against various bacterial strains.

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on colorectal cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for tumor growth and metastasis.

Case Study 2: Anti-inflammatory Effects

Research conducted on inflammatory models showed that this compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(benzylsulfonyl)-N-(2,3-dimethylphenyl)butanamide, and what challenges arise during multi-step synthesis?

  • Methodology : Synthesis typically involves sequential sulfonylation and amidation steps. For example, sulfonylation of benzyl mercaptan followed by oxidation to the sulfonyl group, then coupling with N-(2,3-dimethylphenyl)butanamide via carbodiimide-mediated amidation . Challenges include controlling regioselectivity during sulfonylation and ensuring purity in multi-step reactions. Solvent choice (e.g., dichloromethane for solubility) and temperature control (0–25°C) are critical to minimize side reactions.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. Data collection using a Bruker APEXII CCD diffractometer (Cu-Kα radiation) and refinement via SHELXL (for small molecules) or SHELXTL (for twinned crystals) resolves bond lengths, angles, and torsional conformations . Challenges include obtaining high-quality crystals due to the compound’s hydrophobic aryl groups.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Initial screening includes:

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

  • Methodology : For twinned or low-resolution data, use SHELXL’s TWIN/BASF commands to refine twin fractions. For disordered regions (e.g., benzyl groups), apply PART/SUMP restraints. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. Cross-validation with NMR (¹H/¹³C, HSQC) confirms assignments, particularly for stereocenters .

Q. What strategies optimize structure-activity relationship (SAR) studies for therapeutic potential?

  • Methodology :

  • Analog synthesis : Modify the benzylsulfonyl group (e.g., halogenation, methoxy substitution) or the dimethylphenyl moiety (e.g., fluorination).
  • Molecular docking : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR, guided by crystallographic data.
  • Pharmacophore mapping : Identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic pockets (aryl rings) using Schrödinger’s Phase .

Q. How does this compound interact with enzymatic targets at the molecular level?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray co-crystallization : Resolve ligand-enzyme complexes (e.g., with human carbonic anhydrase IX) to identify key interactions (e.g., sulfonyl-Zn²⁺ coordination) .

Q. What analytical techniques address stability and degradation issues in formulation studies?

  • Methodology :

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidative stress (H₂O₂).
  • HPLC-MS/MS : Monitor degradation products (e.g., hydrolysis of the amide bond).
  • Accelerated stability testing : 40°C/75% RH for 6 months (ICH Q1A). Use non-aqueous vehicles (e.g., PEG-400) to enhance shelf life .

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